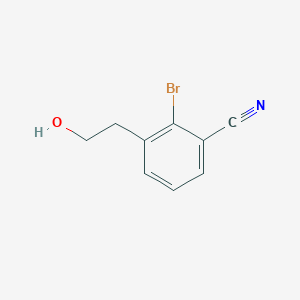
2-Bromo-3-(2-hydroxyethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(2-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H8BrNO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-hydroxyethyl)benzonitrile typically involves the bromination of 3-(2-hydroxyethyl)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of 2-bromo-3-(2-oxoethyl)benzonitrile or 2-bromo-3-(2-carboxyethyl)benzonitrile.
Reduction: Formation of 2-bromo-3-(2-aminoethyl)benzonitrile.
Applications De Recherche Scientifique
2-Bromo-3-(2-hydroxyethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(2-hydroxyethyl)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobenzonitrile: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
3-(2-Hydroxyethyl)benzonitrile: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
2-Bromo-3-(2-hydroxyethyl)benzonitrile is unique due to the presence of both bromine and hydroxyethyl groups, which confer distinct reactivity and potential for diverse applications. This dual functionality makes it a valuable compound in synthetic chemistry and research.
Propriétés
Formule moléculaire |
C9H8BrNO |
|---|---|
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
2-bromo-3-(2-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H8BrNO/c10-9-7(4-5-12)2-1-3-8(9)6-11/h1-3,12H,4-5H2 |
Clé InChI |
NMPQIINUIDOHGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C#N)Br)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)
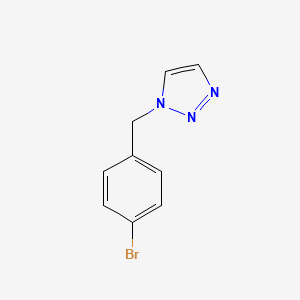

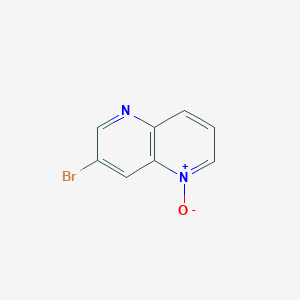
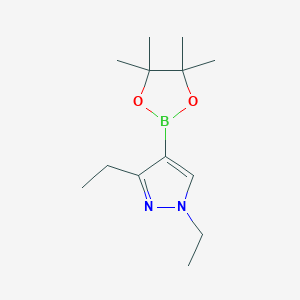

![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
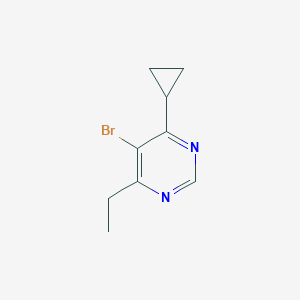

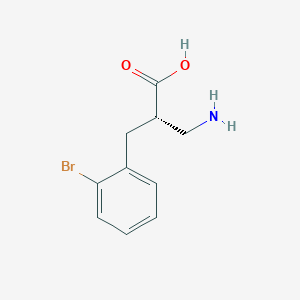
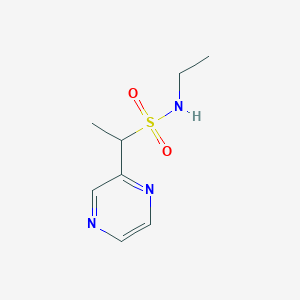

![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)
